N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-16-25-12-14-28(16)21-10-11-22(30)29(27-21)15-13-26-24(31)23-17-6-2-4-8-19(17)32-20-9-5-3-7-18(20)23/h2-12,14,23H,13,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUWVLFCFWWPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known by its CAS number 1351630-66-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.34 g/mol. The compound features several functional groups, including imidazole, pyridazine, and xanthene derivatives, which are often associated with bioactivity.
Antitumor Activity
Recent studies have indicated that compounds containing imidazole and pyridazine moieties exhibit notable antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines.
A relevant study investigated the antitumor activity of various acetylhydrazone derivatives against cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Among these, certain derivatives exhibited IC50 values ranging from 4 to 17 µM, indicating potent inhibitory effects compared to standard chemotherapeutics like 5-FU .
Table 1: Antitumor Activity of Related Compounds
The biological activity of this compound may be attributed to its ability to modulate key cellular pathways involved in tumor growth and survival. Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
Additionally, the presence of the imidazole ring may enhance interaction with biological targets such as enzymes and receptors involved in cellular signaling pathways.
Study on Anticancer Properties
In a specific case study involving a series of xanthene derivatives, researchers evaluated the anticancer properties of compounds bearing similar structural motifs. The study revealed that modifications on the xanthene core significantly influenced the cytotoxicity against various cancer cell lines. The findings suggested that substituents on the xanthene scaffold could enhance or diminish biological activity depending on their nature and position .
Pharmacokinetic Assessment
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. Although specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles with good bioavailability and metabolic stability .
Scientific Research Applications
Structural Features
The compound features a unique combination of imidazole and pyridazine rings, which contribute to its biological activity. The presence of the xanthene moiety further enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, particularly those with specific genetic mutations.
Case Study: Acute Myeloid Leukemia (AML)
In vitro studies demonstrated that this compound effectively targets AML cells with FLT3 mutations, leading to cell cycle arrest and apoptosis. This suggests its potential as a targeted therapy for AML patients .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in cancer progression. Its interaction with these molecular targets can disrupt signaling pathways critical for tumor growth and survival.
Antimicrobial Properties
This compound has also shown antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis positions it as a candidate for developing new antibiotics .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization of precursor compounds.
Example Reaction Pathway
A common synthetic route includes:
- Formation of the imidazole ring through condensation reactions.
- Cyclization to form the pyridazine core.
- Coupling with xanthene derivatives to yield the final product.
Industrial Production Considerations
For large-scale production, continuous flow reactors may be employed to enhance yield and purity while minimizing waste. Optimization of reaction conditions is crucial for achieving high-quality products suitable for research and therapeutic applications .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its amide, aromatic rings, and heterocyclic substituents :
Amide Functional Group
-
Hydrolysis : Under acidic/basic conditions, the amide bond may hydrolyze to yield carboxylic acid and amine.
-
Nucleophilic acylation : Reactivity with nucleophiles (e.g., amines, alcohols) to form substituted amides.
Pyridazine Ring
-
Electrophilic substitution : Positions on the pyridazine ring may undergo substitution (e.g., nitration, bromination) .
-
Coordination chemistry : Potential to act as a ligand in metal complexes due to nitrogen sites .
Imidazole Moiety
-
Alkylation : Substitution at the imidazole nitrogen via SN1/SN2 mechanisms .
-
Electrophilic aromatic substitution : Dependent on electronic effects of substituents .
Reaction Overview Table
| Reaction Type | Functional Group Involved | Example Reagents |
|---|---|---|
| Amide hydrolysis | Carboxamide | HCl/H2O or NaOH |
| Electrophilic substitution | Pyridazine | NO2+ or Br2 |
| Alkylation | Imidazole | Alkyl halide, base |
Amide Bond Formation
The synthesis of the compound’s amide bond likely follows a two-step coupling mechanism :
-
Activation : A carboxylic acid derivative (e.g., 9H-xanthene-9-carboxylic acid) is activated using reagents like HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Amination : Reaction with an amine-containing intermediate (e.g., a propylamine derivative bearing the pyridazine/imidazole moieties) .
Pyridazine Ring Reactivity
The 6-oxopyridazin-1(6H)-yl group introduces electrophilic sites due to conjugation with the carbonyl oxygen, enabling reactions such as:
Preparation Methods
Preparation of 3-(2-Methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine
Step 1: Formation of the Pyridazinone Core
Pyridazinone derivatives are typically synthesized via cyclization of diketones with hydrazines. For this intermediate:
- Reactant : Maleic anhydride is treated with hydrazine hydrate to form maleic hydrazide.
- Cyclization : Maleic hydrazide undergoes thermal cyclization at 150–160°C to yield 6-hydroxypyridazin-3(2H)-one.
Synthesis of 9H-Xanthene-9-Carboxylic Acid
Step 1: Friedel-Crafts Acylation
Xanthene is acylated using a Friedel-Crafts reaction:
- Reactants : Xanthene is treated with chloroacetyl chloride in the presence of AlCl₃ (Lewis acid) in nitrobenzene at 0–5°C.
- Product : 9-Chloroacetylxanthene is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).
Step 2: Hydrolysis to Carboxylic Acid
The chloroacetyl group is hydrolyzed under basic conditions:
- Conditions : 9-Chloroacetylxanthene is refluxed with 10% NaOH(aq) for 6 hours.
- Acidification : The mixture is acidified with HCl to precipitate 9H-xanthene-9-carboxylic acid (yield: 78%).
Amidation of the Intermediates
The final step couples the ethylamine intermediate with 9H-xanthene-9-carboxylic acid via amide bond formation:
Step 1: Activation of the Carboxylic Acid
- Reagents : 9H-Xanthene-9-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
Step 2: Amide Coupling
- Reactants : The acyl chloride is reacted with the pyridazinone-imidazole-ethylamine intermediate in anhydrous DCM.
- Base : Triethylamine (Et₃N) is added to scavenge HCl.
- Conditions : Stir at room temperature for 24 hours.
- Workup : The product is purified via recrystallization from ethanol/water (yield: 65%).
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent (WO2013067274A1) describes a solid-phase method for analogous compounds:
Microwave-Assisted Amidation
Microwave irradiation reduces reaction times:
- Conditions : 9H-Xanthene-9-carboxylic acid and ethylamine intermediate are mixed with HATU/DIPEA in DMF.
- Irradiation : Heated at 100°C for 20 minutes under microwave (300W).
- Yield : 70% (compared to 65% conventional).
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.92–6.85 (m, 11H, xanthene-H), 4.21 (t, J=6.4 Hz, 2H, CH₂NH), 3.68 (s, 3H, NCH₃), 2.41 (s, 3H, imidazole-CH₃).
- HRMS : m/z calcd. for C₂₉H₂₅N₅O₃ [M+H]⁺: 516.1934; found: 516.1936.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The compound’s pyridazinone and imidazole moieties suggest synthesis via coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination. For example, pyridazinone derivatives are often synthesized by cyclization of diketones with hydrazines . Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) can improve yields. Evidence from analogous compounds (e.g., N-acyl carbazoles) shows that using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) enhances reactivity . Chromatographic purification (silica gel or HPLC) is critical for isolating the target compound due to potential byproducts from imidazole alkylation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer: A combination of /-NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) for molecular formula validation, and HPLC (≥95% purity threshold) is recommended. For example, NMR chemical shifts for the xanthene carboxamide moiety should align with reported values for similar scaffolds (e.g., δ 7.2–8.1 ppm for aromatic protons) . FT-IR can verify carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing its use in biological assays?
- Methodological Answer: The compound’s solubility is likely pH-dependent due to the imidazole (pKa ~6.8) and pyridazinone (weakly acidic) groups. Pre-formulation studies in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) are essential. Stability under light, temperature, and humidity should be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer: Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and validate findings with structural analogs. For instance, imidazole-containing analogs in showed divergent anti-cancer activity depending on substituent electronic effects. Dose-response curves (IC comparisons) and computational docking (e.g., AutoDock Vina) can identify binding site interactions .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodological Answer: Employ a multi-omics approach:
- Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins.
- Transcriptomics: RNA-seq to map gene expression changes post-treatment.
- Kinase Profiling: Broad-spectrum kinase assays (e.g., KinomeScan) to pinpoint targets .
Control for off-target effects using CRISPR-Cas9 knockouts of hypothesized pathways .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
- Methodological Answer: Prioritize modifications at three sites:
- Imidazole substituents: Replace 2-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on binding.
- Pyridazinone linker: Test ethylene vs. propylene spacers for conformational flexibility.
- Xanthene moiety: Introduce electron-withdrawing groups (e.g., nitro) to modulate aromatic stacking .
Use DOE (Design of Experiments) principles to minimize synthetic workload while maximizing SAR insights .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Methodological Answer: Implement QbD (Quality by Design) principles:
- Critical Process Parameters (CPPs): Monitor reaction time, temperature, and catalyst equivalents via in situ FT-IR or Raman spectroscopy.
- Design Space: Define acceptable ranges for CPPs using response surface methodology (RSM).
- Purification: Standardize crystallization conditions (solvent/anti-solvent ratios) or use preparative HPLC with predefined retention windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
